3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-(5-hydroxy-3-thiophen-3-ylpentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFNO3S2/c16-14-9-13(1-2-15(14)17)23(20,21)18-6-3-11(4-7-19)12-5-8-22-10-12/h1-2,5,8-11,18-19H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUAHRFSQAOXEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCC(CCO)C2=CSC=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide involves the reaction of 3-chloro-4-fluorobenzenesulfonyl chloride with 5-hydroxy-3-(thiophen-3-yl)pentylamine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid. Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the thiophenyl group can undergo various redox reactions.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The biological activities of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can be categorized into several key areas:
1. Antibacterial Activity
Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The sulfonamide group in this compound may exhibit similar effects. Preliminary studies indicate effective inhibition against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
2. Antiviral Effects
Research on related compounds suggests potential antiviral properties, particularly against hepatitis B virus (HBV). Mechanistic studies have shown that structurally similar derivatives can enhance levels of A3G, a protein involved in antiviral defense, indicating that our compound may also possess antiviral capabilities.
3. Anticancer Potential
The compound's structural components suggest it may modulate pathways involved in cancer cell survival. Investigations into similar sulfonamide derivatives have demonstrated their ability to induce apoptosis in cancer cell lines such as HeLa and MCF-7, highlighting the therapeutic potential in oncology.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide:
Antibacterial Efficacy : A study highlighted the effectiveness of sulfonamide derivatives against Staphylococcus aureus, indicating significant inhibition with IC50 values suggesting potent antibacterial activity.
Antiviral Effects : Research focusing on N-phenylbenzamide derivatives indicated that compounds structurally related to our target could significantly inhibit HBV replication in vitro, suggesting comparable antiviral properties.
Anticancer Activity : Investigations into sulfonamide-based compounds revealed their ability to induce apoptosis in human cancer cell lines. For instance, one study reported that specific analogues exhibited cytotoxic activity toward HCT-116 and HeLa cells, with IC50 values below 100 μM.
Mechanism of Action
The exact mechanism of action of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is not fully understood. it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. This inhibition leads to a decrease in cell viability and induces apoptosis in cancer cells. Additionally, it has been shown to inhibit the migration and invasion of cancer cells.
Comparison with Similar Compounds
Similar compounds to 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents. These compounds may share similar biological activities but differ in their potency and specificity. For example, compounds with different halogen substituents or varying lengths of the hydroxyalkyl chain may exhibit different levels of enzyme inhibition and anti-cancer activity.
Biological Activity
3-Chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological applications, particularly in cancer research. The compound features a complex structure with multiple functional groups, including a sulfonamide moiety, which is known for its diverse biological activities.
Chemical Structure and Properties
The chemical structure of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide can be described as follows:
| Component | Description |
|---|---|
| Chlorine Atom | Positioned at the 3rd carbon of the benzene ring |
| Fluorine Atom | Positioned at the 4th carbon of the benzene ring |
| Sulfonamide Group | Attached to the benzene ring, contributing to its activity |
| Thiophen-3-ylmethyl Group | Provides additional interaction sites for biological activity |
| Hydroxymethyl Group | Enhances solubility and potential interactions |
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells by interfering with critical signaling pathways essential for cell survival and division.
Anticancer Properties
Research indicates that compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives featuring the sulfonamide group have shown promising results in inhibiting cell growth in leukemia and breast cancer models. The compound's ability to induce apoptosis has been linked to increased expression of pro-apoptotic proteins such as p53 and caspase-3 .
In vitro Studies
Recent studies have evaluated the cytotoxicity of 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide against several cancer cell lines, including:
| Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis |
| U-937 (Monocytic Leukemia) | 2.41 | Inhibition of cell proliferation |
| CEM-13 (T-cell Leukemia) | <1.0 | Activation of apoptotic pathways |
These findings underscore the compound's potential as a therapeutic agent in oncology.
Case Studies
- Study on Apoptosis Induction : A study conducted on MCF-7 cells demonstrated that treatment with 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide resulted in a significant increase in apoptotic markers, suggesting that the compound effectively triggers programmed cell death through mitochondrial pathways .
- Inhibition of Enzymatic Activity : Another investigation revealed that this compound could inhibit certain kinases involved in cancer progression, leading to reduced viability in treated cells compared to controls. This inhibition was quantified using enzyme assays and confirmed through molecular docking studies that illustrated favorable binding interactions with target enzymes .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 3-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzenesulfonamide?
- Answer : A multi-step synthesis is typically required. For the sulfonamide core, benzenesulfonyl chloride derivatives are reacted with amine-containing intermediates under basic conditions (e.g., K₂CO₃ in acetonitrile). The thiophene-pentyl side chain can be introduced via reductive amination or nucleophilic substitution. Purification often involves silica gel chromatography with gradients like pentane/ethyl acetate (3:2) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical for structural confirmation. Melting points (e.g., 158–160°C ) and thin-layer chromatography (TLC) validate purity. Advanced studies may use X-ray crystallography for absolute stereochemical determination .
Q. How are solubility challenges addressed during biological assays?
- Answer : Dimethyl sulfoxide (DMSO) is commonly used for initial solubilization, followed by dilution in buffer systems (e.g., PBS). Critical micelle concentration (CMC) studies or co-solvents like polyethylene glycol (PEG) may optimize aqueous stability .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties relevant to this compound’s bioactivity?
- Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity at the sulfonamide group and thiophene ring, guiding SAR for enzyme inhibition (e.g., carbonic anhydrase targeting) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Reproducibility requires strict adherence to protocols (e.g., IC₅₀ measurements in triplicate). Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) validate mechanisms .
Q. How can structure-activity relationship (SAR) studies optimize the thiophene moiety’s role in target binding?
- Answer : Systematic substitution of the thiophene (e.g., 3- vs. 2-position) and pentyl chain length modulation can be tested. For example, replacing thiophen-3-yl with pyridin-2-yl in analogs reduces logP but enhances hydrogen bonding .
Q. What are the challenges in stereochemical control during synthesis of the 5-hydroxypentyl side chain?
- Answer : The hydroxyl group at C5 introduces a chiral center. Asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries may enforce stereochemistry. Racemic mixtures require chiral HPLC for resolution .
Q. How does the sulfonamide group’s electronic profile influence pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
